molecular formula C22H28N2O2 B5966504 1-[4-[4-[4-(4-Hydroxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[4-(4-Hydroxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B5966504
M. Wt: 352.5 g/mol
InChI Key: RBAIMOYWWNZCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[4-[4-(4-Hydroxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a piperazine ring substituted with a hydroxyphenyl group and a butan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[4-(4-Hydroxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps:

    Formation of the Hydroxyphenyl Butan-2-yl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with butan-2-one in the presence of a base to form 4-(4-hydroxyphenyl)butan-2-one.

    Piperazine Ring Formation: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative.

    Final Coupling Reaction: The piperazine derivative is coupled with 4-bromoacetophenone in the presence of a palladium catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[4-(4-Hydroxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-(4-oxophenyl)butan-2-one.

    Reduction: Formation of 4-(4-hydroxyphenyl)butan-2-ol.

    Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

1-[4-[4-[4-(4-Hydroxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-[4-[4-(4-Hydroxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxyphenyl)-butan-2-one:

    Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate: A piperazine derivative with similar structural features but different functional groups.

Uniqueness

1-[4-[4-[4-(4-Hydroxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone is unique due to its combination of a piperazine ring with hydroxyphenyl and butan-2-yl groups, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-[4-[4-[4-(4-hydroxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-17(3-4-19-5-11-22(26)12-6-19)23-13-15-24(16-14-23)21-9-7-20(8-10-21)18(2)25/h5-12,17,26H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAIMOYWWNZCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.